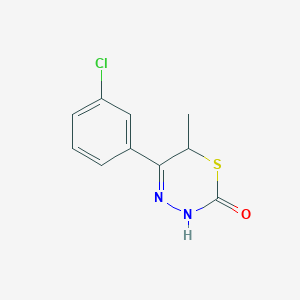
5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one
Description
5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is a heterocyclic compound that contains a thiadiazine ring
Properties
CAS No. |
87427-84-7 |
|---|---|
Molecular Formula |
C10H9ClN2OS |
Molecular Weight |
240.71 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C10H9ClN2OS/c1-6-9(12-13-10(14)15-6)7-3-2-4-8(11)5-7/h2-6H,1H3,(H,13,14) |
InChI Key |
PCDPXZZVKZBZEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NNC(=O)S1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiadiazines.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been investigated for its potential antimicrobial and antifungal properties. Studies have shown that derivatives of thiadiazine exhibit significant biological activity, making them candidates for the development of new pharmaceuticals .
Medicine
In medicine, this compound and its derivatives are being explored for their potential as therapeutic agents. Their ability to interact with biological targets makes them promising candidates for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and resins. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazole
- 5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazine
- 5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazepine
Uniqueness
5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms in the ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


